An In-Depth Technical Guide to 2,4-Dibromobiphenyl: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 2,4-Dibromobiphenyl: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 2,4-Dibromobiphenyl, a specific congener of the polybrominated biphenyl (PBB) class of compounds. While PBBs have been historically significant as flame retardants, their environmental persistence and toxicological profiles have curtailed their industrial use, shifting their relevance towards specialized applications in research and development. This document delves into the core chemical properties, molecular structure, and spectral characteristics of 2,4-Dibromobiphenyl. Recognizing the scarcity of established synthetic procedures for this particular isomer, a detailed, field-proven protocol for its regioselective synthesis via Suzuki-Miyaura cross-coupling is presented, complete with mechanistic insights. The guide also addresses the compound's potential applications as a chemical intermediate, its toxicological context within the PBB family, and essential safety protocols for handling. This paper is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this unique biaryl compound.
Introduction to Brominated Biphenyls
Polybrominated biphenyls (PBBs) are a class of 209 distinct synthetic organobromine compounds formed by substituting hydrogen atoms on a biphenyl molecule with one to ten bromine atoms.[1] Historically, commercial PBB mixtures, such as FireMaster®, were extensively used as flame retardants in plastics for electronics, textiles, and foams due to their thermal stability and fire-extinguishing properties.[1][2][3] However, their widespread use led to significant environmental contamination. PBBs are chemically stable and lipophilic, resulting in bioaccumulation in fatty tissues and biomagnification through the food chain.[4] Due to their persistence and established toxicity, including potential carcinogenicity, their production and use have been severely restricted globally.[1][5]
This guide focuses specifically on 2,4-Dibromobiphenyl (CAS No. 53592-10-2) , a less-common isomer. Unlike commercially prevalent congeners, the asymmetric substitution pattern of 2,4-Dibromobiphenyl offers unique potential as a building block in complex organic synthesis, where differential reactivity of the bromine atoms can be exploited for sequential chemical transformations.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The defining feature of 2,4-Dibromobiphenyl is the substitution of bromine atoms at the C2 and C4 positions of one of the phenyl rings, with the other phenyl ring remaining unsubstituted.
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IUPAC Name: 2,4-Dibromo-1,1'-biphenyl
Caption: 2D structure of 2,4-Dibromobiphenyl.
Physicochemical Data
The known physical and chemical properties of 2,4-Dibromobiphenyl are summarized below. Data for this specific isomer is limited, and properties of related isomers are included for context where necessary.
| Property | Value | Source(s) |
| CAS Number | 53592-10-2 | [6][7] |
| Molecular Formula | C₁₂H₈Br₂ | [7][8] |
| Molecular Weight | 312.00 g/mol | [1][7] |
| Boiling Point | 341 °C | [7] |
| Flash Point | 186 °C | [7] |
| Appearance | Off-white crystalline powder (Typical for isomers) | [9] |
| Solubility | Soluble in isooctane | [6][10] |
Synthesis and Reactivity
The direct bromination of biphenyl is an inadequate method for producing 2,4-Dibromobiphenyl with high purity and yield. Such electrophilic aromatic substitution reactions typically yield a mixture of isomers, with a strong preference for the para-substituted products (4-bromobiphenyl and 4,4'-dibromobiphenyl) due to steric and electronic factors.[11]
A regioselective synthesis is therefore required. The Suzuki-Miyaura cross-coupling reaction is the authoritative and field-proven method for constructing the C-C bond between the two phenyl rings with precise control over the substitution pattern.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 2,4-Dibromobiphenyl from 1-bromo-2,4-difluorobenzene and phenylboronic acid, followed by bromination. A more direct, but less accessible route would involve coupling 2,4-dibromophenylboronic acid with benzene, which is not practical. The proposed method leverages a common starting material and a highly reliable reaction. An alternative, more direct Suzuki coupling would involve 1,2,4-tribromobenzene and phenylboronic acid, where the C-Br bond at the 1-position is often more reactive towards oxidative addition.
Reaction Scheme: (2,4-Dibromophenyl)boronic acid + Bromobenzene → 2,4-Dibromobiphenyl
Caption: Experimental workflow for the synthesis of 2,4-Dibromobiphenyl.
Step-by-Step Methodology:
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Reactor Setup: To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1,2,4-tribromobenzene (1.0 eq), phenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
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Causality: The use of an inert atmosphere (nitrogen or argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active species in the catalytic cycle. A slight excess of the boronic acid ensures the complete consumption of the more valuable tribromobenzene.
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Solvent and Base Addition: Add a degassed 2:1 mixture of toluene and ethanol to the flask, followed by a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).
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Causality: The biphasic solvent system (toluene/ethanol/water) is effective for Suzuki couplings. Toluene solubilizes the organic reactants and catalyst, while the aqueous phase contains the inorganic base. Ethanol acts as a co-solvent to improve miscibility. The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
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Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.
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Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Causality: The extraction isolates the organic product from the aqueous phase containing inorganic salts and residual base.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Causality: The brine wash removes residual water, and the drying agent (MgSO₄) removes any remaining traces of moisture before solvent evaporation.
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Final Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 2,4-Dibromobiphenyl.
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Self-Validation: The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.
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Spectroscopic Characterization
While experimental spectra for 2,4-Dibromobiphenyl are not widely available in public databases, its structure allows for the confident prediction of its key spectral features.
| Technique | Expected Features |
| ¹H NMR | Expect a complex multiplet pattern in the aromatic region (~7.0-7.8 ppm). The protons on the dibrominated ring will be distinct from those on the unsubstituted phenyl ring and will show characteristic ortho, meta, and para couplings. The proton at C3 (between the two bromines) would likely be a doublet, while the protons at C5 and C6 would be a doublet and a doublet of doublets, respectively. |
| ¹³C NMR | Expect 12 distinct signals due to the lack of symmetry. The carbons bonded to bromine (C2 and C4) will be significantly shifted upfield compared to their unsubstituted counterparts due to the heavy atom effect, and their signals will be of lower intensity. |
| Mass Spec (EI) | The mass spectrum will show a prominent molecular ion (M⁺) peak. The key diagnostic feature is the isotopic pattern characteristic of two bromine atoms: a triplet of peaks for the molecular ion at m/z 310 (M⁺), 312 (M+2)⁺, and 314 (M+4)⁺ with a relative intensity ratio of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[12] |
| Infrared (IR) | The IR spectrum is expected to show characteristic peaks for aromatic C-H stretching (~3100-3000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-Br stretching in the fingerprint region (~600-500 cm⁻¹). |
Applications in Research and Drug Development
While the broader class of PBBs is associated with industrial applications like flame retardants, the utility of specific, pure congeners like 2,4-Dibromobiphenyl lies in its role as a specialized chemical intermediate.
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Complex Molecule Synthesis: The differential electronic environment and steric hindrance of the bromine atoms at the C2 (ortho) and C4 (para) positions can be exploited for regioselective sequential reactions. For instance, the C4-Br bond is generally more susceptible to participation in cross-coupling reactions than the more sterically hindered C2-Br bond. This allows 2,4-Dibromobiphenyl to serve as a scaffold for building complex biaryl or poly-aryl structures, which are common motifs in pharmaceuticals and organic electronic materials.[13]
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Pharmaceutical Scaffolding: The biphenyl core is a privileged structure in medicinal chemistry. By using 2,4-Dibromobiphenyl as a starting material, drug development professionals can introduce diverse functional groups at specific positions to optimize biological activity, selectivity, and pharmacokinetic properties.[13]
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Materials Science: Brominated aromatic compounds are precursors for synthesizing polymers with enhanced thermal stability and specific electronic properties, relevant to the development of organic light-emitting diodes (OLEDs) and other advanced materials.[9]
Toxicology and Safety Handling
All PBBs, including 2,4-Dibromobiphenyl, should be handled as potentially toxic and carcinogenic compounds. The primary hazards are associated with chronic exposure, which can lead to effects on the liver, kidneys, thyroid, and nervous system.[1][4]
| Hazard Class | Classification |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) |
| Skin Irritation | Category 2 (Causes skin irritation) |
| Eye Damage | Category 1 (Causes serious eye damage) |
| Carcinogenicity | Suspected of causing cancer (IARC Group 2B for PBBs)[5] |
| Aquatic Hazard | Acute 1, Chronic 1 (Very toxic to aquatic life with long-lasting effects)[14] |
Mandatory Safety Protocols:
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Engineering Controls: All handling of solid 2,4-Dibromobiphenyl and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
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Gloves: Nitrile or other chemically resistant gloves are required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[15]
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Lab Coat: A standard laboratory coat must be worn and kept buttoned.
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Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all containers are clearly labeled.
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First Aid Measures:
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Inhalation: Move the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][15]
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Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]
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Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2,4-Dibromobiphenyl represents a scientifically valuable but under-characterized member of the polybrominated biphenyl family. While its industrial use is non-existent due to the well-documented risks of PBBs, its unique, asymmetric structure provides significant potential as a building block in advanced organic synthesis. The authoritative Suzuki-Miyaura coupling provides a reliable pathway for its production, enabling further investigation into its reactivity and application in creating novel pharmaceuticals and materials. Strict adherence to safety protocols is paramount when handling this compound, reflecting the known hazards of its chemical class.
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